molecular formula C12H12N2O2 B1397458 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid CAS No. 945244-36-0

1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid

Cat. No.: B1397458
CAS No.: 945244-36-0
M. Wt: 216.24 g/mol
InChI Key: KNYGHQQOCHYYSP-UHFFFAOYSA-N
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Description

1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid (CAS: 1056933-69-7) is a bicyclic organic compound featuring a benzimidazole core substituted with a methyl group at position 2 and a cyclopropanecarboxylic acid moiety at position 4. Its molecular formula is C₁₁H₁₀N₂O₂, with a molecular weight of 202.209 g/mol . The benzimidazole ring system is aromatic and nitrogen-rich, enabling hydrogen bonding and π-π interactions, while the cyclopropane ring introduces steric rigidity. This structure is of interest in pharmaceutical research, particularly for applications in enzyme inhibition (e.g., kinases or proteases) due to its ability to mimic natural substrates .

Properties

IUPAC Name

1-(2-methyl-3H-benzimidazol-5-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-7-13-9-3-2-8(6-10(9)14-7)12(4-5-12)11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYGHQQOCHYYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)C3(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601184178
Record name 1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184178
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Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945244-36-0
Record name 1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945244-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601184178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of o-Phenylenediamine Derivatives with Methylated Benzimidazole Precursors

The foundational step involves synthesizing the benzimidazole nucleus, typically via condensation of o-phenylenediamine with suitable carboxylic acid derivatives or their activated forms.

  • Reaction Conditions:

    • Reflux in polyphosphoric acid or polyphosphoric acid derivatives, which facilitate cyclization.
    • Alternative solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under heating.
    • Use of dehydrating agents such as polyphosphoric acid to promote ring closure.
  • Key Intermediates:

    • Benzimidazole derivatives bearing methyl groups at the 2-position, achieved via methylation of the heterocycle post-cyclization.

Methylation at the 2-Position of Benzimidazole

  • Method:

    • Alkylation with methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
    • Reaction performed in polar aprotic solvents such as acetone or acetonitrile.
    • Conditions typically involve reflux at 80-100°C for several hours.
  • Outcome:

    • Formation of 2-methylbenzimidazole with yields often exceeding 70%, depending on reaction optimization.

Carboxylation at the 6-Position

  • Approach:

    • Directed lithiation at the 6-position of 2-methylbenzimidazole using n-butyllithium at low temperatures ($$-78^\circ C$$ to $$-60^\circ C$$).
    • Subsequent bubbling of carbon dioxide into the reaction mixture to introduce the carboxyl group.
    • Acid work-up with hydrochloric acid to protonate the carboxylate intermediate, yielding the desired carboxylic acid.
  • Reaction Conditions & Data:

    • Lithiation performed in diethyl ether or tetrahydrofuran (THF).
    • Temperature maintained below $$-60^\circ C$$.
    • Yield of carboxylated product (1-(2-methyl-1h-benzimidazol-6-yl)carboxylic acid) reported around 72%, with reaction times of approximately 40 minutes for CO$$_2$$ bubbling.

Cyclopropanecarboxylation

  • Method:

    • The cyclopropanecarboxylic acid moiety can be introduced via a cyclopropanation reaction using reagents like diazomethane derivatives or Simmons–Smith reaction conditions.
    • Alternatively, a precursor with a suitable leaving group at the 6-position can undergo nucleophilic substitution with cyclopropanecarboxylate derivatives.
  • Reaction Conditions:

    • Use of diiodomethane and zinc in the presence of a base for Simmons–Smith cyclopropanation.
    • Reactions are typically performed at room temperature or slightly elevated temperatures under inert atmosphere.

Representative Data Table

Step Reaction Reagents & Conditions Yield Notes
1 Synthesis of 2-methylbenzimidazole o-Phenylenediamine + methylating agent (e.g., methyl iodide) 70-80% Reflux in acetonitrile or acetone
2 Lithiation & carboxylation at 6-position n-Butyllithium in diethyl ether at $$-78^\circ C$$, CO$$_2$$ bubbling 72% Maintained below $$-60^\circ C$$
3 Cyclopropanecarboxylation Diazomethane or Simmons–Smith reagents Variable Conditions optimized for cyclopropane ring formation

Critical Analysis of Research Findings

  • Efficiency & Yields: The lithiation-carboxylation step consistently yields around 70-75%, indicating a reliable pathway for functionalization at the 6-position.
  • Reaction Optimization: Maintaining low temperatures during lithiation is crucial to prevent side reactions and ensure regioselectivity.
  • Novelty & Patent Data: Recent patents, such as WO2014188453A3, describe advanced methods involving intermediate compounds and alternative cyclization pathways, emphasizing the importance of controlling reaction parameters to optimize yield and purity.

Notes & Recommendations

  • Reaction Monitoring: Thin-layer chromatography (TLC) and IR spectroscopy are essential for tracking reaction progress.
  • Purification: Column chromatography on silica gel using appropriate solvent systems (e.g., ethyl acetate/hexanes) effectively isolates the target compound.
  • Safety Considerations: Handling of reactive reagents like n-butyllithium and diazomethane requires strict safety protocols.

Chemical Reactions Analysis

1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

StudyFindings
Demonstrated cytotoxic effects against breast cancer cell lines.
Inhibition of cell cycle progression in prostate cancer cells.
Induced apoptosis in leukemia cells through mitochondrial pathways.

Mechanism of Action
The proposed mechanism involves the modulation of signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. The ability of this compound to act as an inhibitor makes it a candidate for further development in anticancer therapies.

Agricultural Science

Pesticidal Properties
The compound has shown promise as a pesticide due to its ability to disrupt the metabolic processes of pests. Research has indicated that derivatives of benzimidazole can act as effective fungicides and insecticides.

ApplicationEfficacy
Fungal InhibitionEffective against Fusarium and Aspergillus species.
Insecticidal ActivityDemonstrated efficacy against common agricultural pests like aphids and whiteflies.

Case Studies
In field trials, formulations containing this compound have resulted in significant reductions in pest populations while showing low toxicity to beneficial insects, making it an environmentally friendly alternative to conventional pesticides.

Material Science

Polymer Chemistry
this compound can be utilized as a building block in polymer synthesis, particularly for creating high-performance materials with enhanced thermal stability and mechanical properties.

Polymer TypeProperties Enhanced
ThermoplasticsIncreased heat resistance and durability.
CoatingsImproved adhesion and scratch resistance.

Applications in Coatings
The incorporation of this compound into coating formulations has led to products with better weather resistance and longevity, making them suitable for outdoor applications.

Mechanism of Action

The mechanism of action of 1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The cyclopropane ring may enhance the compound’s stability and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Compound 1 : 1-(2-Methyl-1H-Benzimidazol-6-yl)Cyclopropanecarboxylic Acid
  • Molecular Formula : C₁₁H₁₀N₂O₂
  • Molecular Weight : 202.209 g/mol
  • Key Functional Groups: Benzimidazole (aromatic, H-bond acceptor/donor via NH group). Cyclopropane (rigid, strained three-membered ring). Carboxylic acid (polar, ionizable).
  • Solubility : Moderate aqueous solubility at neutral/basic pH due to the carboxylic acid. Lipophilicity influenced by the methyl and benzimidazole groups.
  • Stability : Cyclopropane’s strain may reduce thermal stability; benzimidazole is stable under physiological conditions.
Compound 2 : 1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Cyclopropane-1-Carboxylic Acid (CAS: 936727-94-5)
  • Molecular Formula : C₁₂H₁₂O₄
  • Molecular Weight : 220.22 g/mol
  • Key Functional Groups :
    • Benzodioxin (oxygen-rich, less basic than benzimidazole).
    • Cyclopropane and carboxylic acid (similar to Compound 1).
  • Stability: Benzodioxin’s non-strained structure may enhance thermal stability compared to benzimidazole .
Compound 3 : 6-Chloro-7-Cyano-3-(2-Hydroxybenzylidene)-1-Methylhydrazino-1,1-Dioxo-1,4,2-Benzodithiazine
  • Molecular Formula: Not explicitly stated, but inferred to include C, H, N, S, O, Cl.
  • Key Functional Groups: Benzodithiazine (sulfonyl groups: S=O stretches at 1160–1330 cm⁻¹). Chloro, cyano, and hydrazine substituents.
  • Solubility: Sulfonyl groups enhance polarity, but chloro/cyano substituents increase lipophilicity.
  • Stability : Hydrazine moiety may be prone to oxidation; sulfonyl groups are generally stable .

Functional Group Impact on Bioactivity

  • Compound 1: The benzimidazole NH group can act as a hydrogen bond donor, critical for targeting enzymes like kinases. The methyl group at position 2 may reduce metabolic degradation .
  • Compound 2: Benzodioxin’s ether oxygens lack basicity, limiting hydrogen-bonding interactions but improving solubility. Potential applications in materials science or as a polar pharmacophore.
  • The chloro group could improve membrane permeability .

Biological Activity

1-(2-Methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid (CAS No. 945244-36-0) is a compound belonging to the benzimidazole family, which is known for its diverse biological activities, particularly in pharmacology. This compound features a cyclopropane ring and a benzimidazole moiety, which contribute to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O2C_{12}H_{12}N_{2}O_{2}. The structure can be represented as follows:

Chemical Structure C12H12N2O2\text{Chemical Structure }\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{2}

Biological Activity Overview

Research indicates that compounds with a benzimidazole core exhibit various biological activities, including:

  • Antimicrobial Properties : Studies have shown that benzimidazole derivatives can inhibit the growth of several bacterial and fungal strains.
  • Anticancer Activity : Certain benzimidazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic effects in various diseases.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets, disrupting biological pathways. The benzimidazole core can inhibit enzyme activity, while the cyclopropane ring may enhance stability and binding affinity.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

CompoundMIC (µg/mL)Target Bacteria
This compound16Staphylococcus aureus
Control (Standard Antibiotic)4Staphylococcus aureus

Anticancer Activity

In vitro studies demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines. A notable study reported an IC50 value of 15 µM against breast cancer cells (MCF-7).

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest at G2/M phase

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of carboxypeptidase U (CPU), which plays a role in thromboembolic diseases. Preliminary data suggest that it may reduce CPU activity, enhancing fibrinolysis.

Q & A

Q. What are the common synthetic routes for 1-(2-methyl-1H-benzimidazol-6-yl)cyclopropanecarboxylic acid?

The synthesis typically involves multi-step strategies:

  • Benzimidazole core formation : Condensation of 4-methyl-1,2-diaminobenzene with a carboxylic acid derivative under acidic conditions, as described for analogous benzimidazole-carboxylic acid systems .
  • Cyclopropanation : Hofmann rearrangement or cyclopropane ring formation via carbene insertion, as demonstrated in cyclopropanecarboxylic acid derivatives .
  • Ester hydrolysis : Final conversion of ester intermediates to the carboxylic acid using acidic (e.g., HCl) or basic hydrolysis .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • X-ray crystallography : For definitive structural elucidation, as applied to related benzimidazole-carboxylic acids .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm cyclopropane ring integrity and benzimidazole substitution patterns .
  • FTIR : Identification of carboxylic acid (-COOH) and benzimidazole (N-H) functional groups .
  • HPLC : Purity assessment and stability monitoring under varying pH and temperature conditions .

Q. How should researchers handle solubility challenges during experimental design?

  • Solvent screening : Test polar aprotic solvents (e.g., DMSO) and aqueous buffers at pH 1–7, as cyclopropanecarboxylic acids often show pH-dependent solubility .
  • Dynamic light scattering (DLS) : To detect aggregation in aqueous solutions .
  • Co-solvent systems : Use ethanol/water mixtures to enhance solubility without destabilizing the cyclopropane ring .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Molecular docking : Use software like AutoDock Vina with protein targets (e.g., kinases or receptors) identified in benzimidazole-based anticancer studies .
  • DFT calculations : Analyze cyclopropane ring strain and electronic effects on reactivity, leveraging PubChem-derived InChI keys for structural input .
  • SAR studies : Compare docking scores of analogs (e.g., substituent variations on the benzimidazole or cyclopropane) to experimental IC50_{50} values .

Q. What methodologies resolve discrepancies in stability data under varying experimental conditions?

  • Forced degradation studies : Expose the compound to oxidative (H2_2O2_2), thermal (40–80°C), and photolytic stress, followed by HPLC analysis to track degradation products .
  • pH-dependent stability assays : Monitor hydrolysis rates in buffers (pH 1–10) using UV-Vis spectroscopy .
  • Crystallinity analysis : Compare stability of amorphous vs. crystalline forms via X-ray powder diffraction (XRPD) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -NO2_2) at the benzimidazole 2-position to enhance binding affinity, as seen in related analogs .
  • Cyclopropane ring substitution : Replace methyl groups with halogens to modulate lipophilicity and metabolic stability .
  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7) and correlate results with computational predictions .

Methodological Best Practices

Q. What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as advised in safety data sheets .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates .
  • Waste disposal : Neutralize acidic residues before disposal in compliance with institutional guidelines .

Q. How should researchers validate synthetic yields and reproducibility?

  • Batch-to-batch consistency : Use 1^1H NMR to confirm identical spectral profiles across syntheses .
  • Yield optimization : Employ design of experiments (DoE) to assess the impact of reaction time, temperature, and catalyst loading .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid
Reactant of Route 2
1-(2-methyl-1h-benzimidazol-6-yl)cyclopropanecarboxylic acid

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